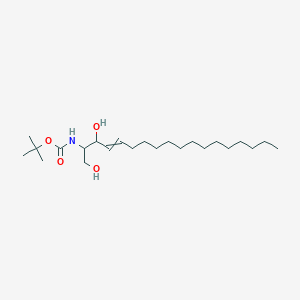

N-Boc-erythro-sphingosine

Description

Properties

Molecular Formula |

C23H45NO4 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

tert-butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27) |

InChI Key |

UMUDVBSIURBUGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of N-Boc-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-erythro-sphingosine, a critical reagent in the fields of lipid research and drug development. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates its role in key signaling pathways.

Core Chemical Properties

This compound, a derivative of the naturally occurring sphingoid base erythro-sphingosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This modification enhances its solubility in organic solvents and facilitates its use in various synthetic and biological applications. Deprotection under mild acidic conditions readily yields the parent sphingosine (B13886) molecule.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₅NO₄ | [1] |

| Molecular Weight | 399.62 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 59-60 °C | |

| Solubility | Chloroform (Sparingly), Dichloromethane (Slightly), Ethyl Acetate (Slightly), Methanol | |

| Storage Temperature | Refrigerator (2-8°C) | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[3][4]

-

¹³C NMR (CDCl₃, 126 MHz): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[3][4]

-

Mass Spectrometry (ESI-MS): m/z calculated for C₂₃H₄₅NO₃Na [M+Na]⁺ 406.33; observed: 406.3.[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield erythro-sphingosine.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

-

Slowly add an excess of TFA (typically 10-20 equivalents) to the solution at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of sphingosine (derived from this compound) on PKC activity.

Materials:

-

This compound (to be deprotected prior to use)

-

Purified Protein Kinase C (PKC)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Scintillation counter and vials

Procedure:

-

Prepare a stock solution of erythro-sphingosine (from deprotected this compound) in an appropriate solvent.

-

Prepare a reaction mixture containing assay buffer, PS, PMA, and Histone H1.

-

Add varying concentrations of erythro-sphingosine to the reaction mixture.

-

Initiate the kinase reaction by adding purified PKC and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Spot the mixture onto phosphocellulose paper discs and wash extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the discs using a scintillation counter to determine the extent of histone phosphorylation.

-

Calculate the percentage of PKC inhibition at each concentration of sphingosine.

Protocol 3: Cellular Uptake and Metabolism Studies

This protocol describes a general workflow for studying the uptake and metabolism of this compound in a cell culture model.

Materials:

-

This compound

-

Cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

LC-MS/MS system for lipid analysis

Procedure:

-

Culture the cells to the desired confluency in multi-well plates.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the cell culture medium to the desired final concentration.

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

-

At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular compound.

-

Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the lipid extract by LC-MS/MS to identify and quantify this compound and its metabolites (e.g., erythro-sphingosine, ceramide, sphingosine-1-phosphate).

Signaling Pathways and Experimental Workflows

This compound serves as a protected precursor to erythro-sphingosine, a central molecule in sphingolipid metabolism. Upon cellular uptake and deprotection, the resulting sphingosine can be metabolized through two primary pathways: conversion to ceramide or phosphorylation to sphingosine-1-phosphate (S1P), a potent signaling molecule.

De Novo Sphingolipid Synthesis and the Role of Sphingosine

The diagram below illustrates the de novo synthesis pathway of sphingolipids, highlighting the position of sphingosine as a key intermediate. This compound can be introduced experimentally to study the flux through this pathway.

Caption: De Novo Sphingolipid Synthesis Pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Once formed, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P. S1P is a critical signaling molecule that acts both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), thereby regulating a multitude of cellular processes.

Caption: Sphingosine-1-Phosphate (S1P) Signaling.

Experimental Workflow for Studying Sphingolipid Metabolism

The following diagram illustrates a logical workflow for investigating the effects of this compound on cellular sphingolipid metabolism.

Caption: Workflow for Sphingolipid Metabolism Study.

References

- 1. EP1187839B1 - Process for large scale preparation of sphingosines and ceramides - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Structure of N-Boc-erythro-Sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of various sphingolipids and a valuable tool in the study of their metabolism and signaling pathways. This document details the synthesis, purification, and in-depth structural analysis of this molecule, presenting key data in a clear and accessible format.

Introduction to this compound

D-erythro-sphingosine is a fundamental long-chain amino alcohol that forms the backbone of most mammalian sphingolipids. These lipids are not only structural components of cell membranes but also play crucial roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The N-tert-butoxycarbonyl (Boc) protecting group is frequently employed in the chemical synthesis of complex sphingolipids to selectively block the amino functionality of the sphingosine (B13886) backbone, preventing unwanted side reactions and allowing for regioselective modifications. This compound is therefore a key building block for the synthesis of bioactive sphingolipids and their analogs, which are instrumental in drug discovery and the investigation of sphingolipid-mediated signaling pathways.

Synthesis and Purification

The synthesis of N-Boc-D-erythro-sphingosine is typically achieved through the reaction of D-erythro-sphingosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. The subsequent purification is critical to obtaining a high-purity product for structural analysis and further synthetic applications.

Experimental Protocol: Synthesis of N-Boc-D-erythro-sphingosine

Materials:

-

D-erythro-sphingosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve D-erythro-sphingosine in a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Base and Boc Anhydride: Slowly add 1 M NaOH solution to the reaction mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dioxane.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, this compound, will have a higher Rf value than the starting sphingosine.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude N-Boc-D-erythro-sphingosine

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Packing: Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into a glass column. Allow the silica to settle, ensuring a level surface.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 30% ethyl acetate in hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 30% ethyl acetate and gradually increase to 70% ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure N-Boc-D-erythro-sphingosine and remove the solvent under reduced pressure to yield the purified product as a white solid.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The following tables summarize the predicted chemical shifts for N-Boc-D-erythro-sphingosine based on data from structurally similar N-Boc protected amino alcohols and D-erythro-sphingosine itself.

Table 1: Predicted ¹H NMR Data for N-Boc-D-erythro-sphingosine (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 3.65 - 3.75 | m | |

| H-2 | 3.80 - 3.90 | m | |

| H-3 | 4.25 - 4.35 | m | |

| H-4 | 5.50 - 5.60 | dt | J = 15.4, 6.2 |

| H-5 | 5.75 - 5.85 | m | |

| -NH-Boc | ~5.0 | br s | |

| -CH₂- (long chain) | 1.20 - 1.40 | m | |

| -CH₃ (terminal) | 0.88 | t | J = 6.8 |

| -C(CH₃)₃ (Boc) | 1.45 | s |

Table 2: Predicted ¹³C NMR Data for N-Boc-D-erythro-sphingosine (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~63.5 |

| C-2 | ~55.0 |

| C-3 | ~74.0 |

| C-4 | ~129.0 |

| C-5 | ~135.0 |

| -CH₂- (long chain) | 22.7 - 32.5 |

| -CH₃ (terminal) | 14.1 |

| -C(CH₃)₃ (Boc) | ~80.0 |

| -C(CH₃)₃ (Boc) | ~28.4 |

| -C=O (Boc) | ~156.0 |

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected ESI-MS Data:

-

Molecular Formula: C₂₃H₄₅NO₄

-

Molecular Weight: 399.61 g/mol

-

[M+H]⁺: m/z 400.34

-

[M+Na]⁺: m/z 422.32

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 400.34):

The fragmentation of N-Boc protected amines is well-characterized. The primary fragmentation pathways for this compound are expected to involve the loss of the Boc group and subsequent dehydrations of the sphingosine backbone.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of N-Boc-D-erythro-sphingosine

| m/z | Proposed Fragment |

| 344.29 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 300.28 | [M+H - Boc]⁺ (loss of the Boc group) |

| 282.27 | [Sphingosine+H - H₂O]⁺ |

| 264.26 | [Sphingosine+H - 2H₂O]⁺ |

Signaling Pathways and Experimental Workflows

Erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key players in numerous signaling pathways that regulate cell fate. Understanding these pathways is crucial for drug development efforts targeting sphingolipid metabolism.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The following diagram illustrates the central role of sphingosine kinase in converting sphingosine to S1P, which can then act intracellularly or be transported out of the cell to activate a family of G protein-coupled receptors (S1PRs), triggering downstream signaling cascades.

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Sphingolipid Analysis

The analysis of sphingolipids from biological samples typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following diagram outlines a general workflow for this process.

Caption: General workflow for the analysis of sphingolipids by LC-MS/MS.

Conclusion

The structural elucidation of this compound is a critical step in the synthesis and application of complex sphingolipids for research and drug development. This guide provides a comprehensive overview of the necessary synthetic, purification, and analytical methodologies. The presented data and protocols serve as a valuable resource for scientists working in the field of sphingolipid biochemistry and medicinal chemistry. The detailed understanding of its structure and the pathways it influences will continue to drive innovation in the development of novel therapeutics targeting sphingolipid metabolism.

N-Boc-erythro-Sphingosine: A Technical Guide to its Biological Activity and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-erythro-sphingosine is a synthetically modified form of erythro-sphingosine, a crucial bioactive sphingolipid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the chemical synthesis of complex sphingolipids and their analogs. While the direct biological activity of this compound is not extensively documented, its deprotected form, erythro-sphingosine, is a pivotal signaling molecule involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and the regulation of key enzymatic pathways. This technical guide provides an in-depth overview of the known biological activities of erythro-sphingosine, detailed experimental protocols to assess these activities, and the signaling pathways in which it participates. This information is intended to serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate sphingolipid metabolism and signaling.

Introduction to Sphingolipid Signaling

Sphingolipids are a class of lipids that are not only structural components of eukaryotic cell membranes but also key regulators of various cellular processes. The metabolism of sphingolipids generates a number of bioactive molecules, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). The dynamic balance between these metabolites, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.[1][2]

Erythro-sphingosine is a central figure in this rheostat. It is formed from the hydrolysis of ceramide by ceramidases and can be phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P.[3][4] Its biological effects are multifaceted, primarily stemming from its ability to modulate the activity of various protein kinases.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. In the context of this compound, the Boc group serves to temporarily block the reactivity of the primary amine on the sphingosine backbone. This protection is crucial during synthetic procedures that aim to modify other parts of the molecule, such as the hydroxyl groups. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to yield the free amine of erythro-sphingosine.[5][6] Consequently, this compound is primarily utilized as a key intermediate in the synthesis of sphingolipid analogs, probes, and other research tools.[3][7]

Biological Activities of Erythro-Sphingosine

The biological activities discussed below are attributed to erythro-sphingosine, the deprotected form of this compound. Researchers using this compound in cellular or biochemical assays should consider the potential for in-situ deprotection or the lack of activity if the Boc group remains intact.

Inhibition of Protein Kinase C (PKC)

Erythro-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and differentiation.[1][8] Sphingosine is thought to compete with diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms, for binding to the C1 domain of PKC.[9][10] This inhibitory action can disrupt downstream signaling cascades initiated by PKC activation. One commercially available source of a labeled version of N-Boc-protected Sphingosine describes it as a selective inhibitor of PKC activity.[11]

Inhibition of Calmodulin-Dependent Enzymes

Sphingosine has been shown to be a potent inhibitor of several calmodulin-dependent enzymes.[12] This inhibition is competitive with calmodulin, suggesting that sphingosine may act as a calmodulin antagonist.[12] This can have significant effects on signaling pathways that are regulated by calcium and calmodulin.

Induction of Apoptosis

A substantial body of evidence indicates that sphingosine is a pro-apoptotic molecule.[2][3][13] It can induce apoptosis in various cancer cell lines through multiple mechanisms.[13] These include the activation of caspase cascades and the modulation of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[13]

Quantitative Data

| Target Enzyme Family | Specific Enzyme(s) | Reported Activity of Erythro-Sphingosine | Reference(s) |

| Protein Kinase C (PKC) | Various isoforms | Inhibition | [1][8] |

| Calmodulin-Dependent Enzymes | Multifunctional Ca2+/calmodulin-dependent protein kinase, Ca2+/calmodulin-dependent phosphodiesterase, Myosin light chain kinase | Inhibition (competitive with calmodulin) | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of sphingosine and its derivatives. These protocols can be adapted for the study of this compound.

Protein Kinase C (PKC) Inhibition Assay

This protocol is a general method for assessing PKC inhibition and can be adapted for specific isoforms.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

-

This compound or erythro-sphingosine (dissolved in an appropriate solvent, e.g., DMSO)

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and the test compound (this compound or a positive control like sphingosine) at various concentrations.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Sphingosine Kinase (SK) Inhibition Assay

This protocol describes a common method to measure the activity of sphingosine kinases.

Materials:

-

Recombinant human SK1 or SK2

-

D-erythro-sphingosine (substrate)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂)

-

Test compound (e.g., this compound)

-

96-well FlashPlates®

-

Microplate scintillation counter

Procedure:

-

In each well of a 96-well FlashPlate®, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the D-erythro-sphingosine substrate.

-

Add the recombinant SK enzyme to initiate the reaction.

-

Start the phosphorylation by adding [γ-³³P]ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Wash the plate twice with phosphate-buffered saline (PBS).

-

Measure the bound radionuclide using a microplate scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.[14]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium and supplements

-

This compound or erythro-sphingosine

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed the cells in a culture plate and allow them to adhere (if applicable).

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include positive and negative controls.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of sphingosine in cellular signaling.

The Sphingolipid Rheostat

This pathway illustrates the central metabolic conversions of key bioactive sphingolipids that determine cell fate.

Caption: The Sphingolipid Rheostat: Balancing Pro-Apoptotic and Pro-Survival Signals.

Erythro-Sphingosine's Influence on Downstream Signaling

This diagram shows how erythro-sphingosine can impact major signaling cascades through the inhibition of PKC and calmodulin-dependent pathways.

Caption: Downstream effects of erythro-sphingosine via inhibition of key signaling nodes.

Experimental Workflow for Assessing Apoptosis

This diagram outlines the key steps in a typical cell-based experiment to determine the pro-apoptotic activity of a test compound.

Caption: A typical experimental workflow for the analysis of apoptosis induction.

Conclusion

This compound is a valuable chemical tool, primarily serving as a synthetic intermediate for the creation of more complex sphingolipid analogs and probes. While its direct biological activity is not well-characterized, its deprotected counterpart, erythro-sphingosine, is a potent bioactive lipid with well-established roles in inhibiting Protein Kinase C and calmodulin-dependent enzymes, and in inducing apoptosis. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to investigate the biological effects of sphingosine and its derivatives. Further research is warranted to elucidate any unique biological activities of the Boc-protected form and to expand our understanding of the intricate roles of sphingolipids in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential roles of de novo sphingolipid biosynthesis and turnover in the "burst" of free sphingosine and sphinganine, and their 1-phosphates and N-acyl-derivatives, that occurs upon changing the medium of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 11. youtube.com [youtube.com]

- 12. Sphingosine inhibits calmodulin-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-erythro-Sphingosine: A Technical Guide to its Role as a Synthetic Precursor and its Putative Interactions within Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-erythro-sphingosine, a chemically modified derivative of the ubiquitous bioactive lipid D-erythro-sphingosine, serves as a cornerstone in the chemical synthesis of complex sphingolipids and their analogs for research purposes. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the C2-amino group facilitates regioselective modifications at other positions of the sphingosine (B13886) backbone, enabling the creation of bespoke molecular probes and potential therapeutics. This technical guide delineates the fundamental role of this compound as a synthetic intermediate. While not possessing a direct, intrinsic mechanism of action in the classical sense, its structural similarity to endogenous sphingosine warrants a thorough examination of its potential, albeit likely limited, interactions with key enzymes of the sphingolipid metabolic pathway. This document provides a comprehensive overview of the sphingolipid signaling network, detailed experimental protocols for the utilization of this compound in ceramide synthesis, and a discussion of the substrate specificities of critical enzymes that govern its potential metabolic fate.

The Sphingolipid Signaling Pathway: A Primer

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which in mammals is predominantly sphingosine. These molecules are not merely structural components of cell membranes but are also pivotal players in a complex signaling network that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The central hub of this pathway is ceramide, which can be generated through several routes, including the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the "salvage pathway" involving the reacylation of sphingosine.

The fate of a cell can be influenced by the dynamic balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P). This balance, often referred to as the "sphingolipid rheostat," is tightly regulated by a series of enzymes. Two of the most critical enzymes in this pathway are ceramide synthase (CerS) and sphingosine kinase (SphK).

This compound: A Synthetic Tool

The primary utility of this compound lies in its role as a protected precursor for the synthesis of a wide array of sphingolipid analogs. The Boc group is a robust protecting group for the amine functionality, which is stable to a variety of reaction conditions used to modify other parts of the sphingosine molecule. This allows for selective chemical transformations, such as esterification or etherification of the hydroxyl groups, or modifications to the long-chain base. Following these modifications, the Boc group can be readily removed under acidic conditions to yield the desired sphingolipid analog with a free amino group.

Putative Mechanism of Action: Interaction with Key Enzymes

While this compound is not designed as a bioactive molecule, its structural similarity to sphingosine, the natural substrate for several key enzymes, necessitates a consideration of its potential off-target effects. The bulky tert-butyloxycarbonyl group at the C2-amino position is likely to sterically hinder the binding of the molecule to the active sites of enzymes that metabolize sphingosine.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides. Each CerS isoform exhibits a distinct specificity for the chain length of the fatty acyl-CoA substrate.[2][3] The active site of CerS must accommodate both the sphingoid base and the fatty acyl-CoA. It is highly probable that the bulky N-Boc group of this compound would prevent its entry into the active site of CerS, thereby making it a poor substrate for ceramide synthesis.

Sphingosine Kinases (SphK)

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to produce the pro-survival signaling molecule S1P.[4] The crystal structure of SphK1 reveals a hydrophobic lipid-binding pocket that accommodates the sphingosine substrate.[5][6] The recognition of sphingosine by SphK1 involves specific interactions with the amino and hydroxyl groups of the sphingosine backbone. The presence of the large N-Boc protecting group would likely disrupt these critical interactions and sterically clash with the residues lining the active site, making this compound a poor substrate and a potential weak competitive inhibitor.

Table 1: Substrate Specificity of Key Sphingolipid Metabolizing Enzymes

| Enzyme Family | Natural Substrate(s) | Key Structural Requirements for Substrate Recognition | Putative Interaction with this compound |

| Ceramide Synthases (CerS1-6) | Sphingosine, Sphinganine | Free C2-amino group for N-acylation.[2][3] | Likely a very poor substrate due to steric hindrance at the C2-amino group by the Boc moiety. |

| Sphingosine Kinases (SphK1/2) | Sphingosine | Free C2-amino group and hydroxyl groups for specific interactions within the active site.[5][6] | Expected to be a poor substrate and potentially a weak inhibitor due to steric clash of the Boc group. |

Experimental Protocols

Synthesis of N-Lauroyl-D-erythro-sphingosine (C12-Ceramide) from N-Boc-D-erythro-sphingosine

This protocol describes a general two-step procedure for the synthesis of a ceramide analog, C12-ceramide, starting from N-Boc-D-erythro-sphingosine.

Step 1: N-acylation of N-Boc-D-erythro-sphingosine

-

Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add lauroyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-N-lauroyl-D-erythro-sphingosine.

Step 2: Deprotection of the N-Boc group

-

Dissolve the purified N-Boc-N-lauroyl-D-erythro-sphingosine in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

Purify the crude product by flash column chromatography or recrystallization to obtain N-lauroyl-D-erythro-sphingosine (C12-ceramide).

Assay for Sphingosine Kinase Activity

This protocol provides a general method to assess the inhibitory potential of a compound, such as this compound, on sphingosine kinase activity.

Materials:

-

Recombinant human Sphingosine Kinase 1 (SphK1)

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

SphK reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100)

-

This compound (test compound)

-

Lipid extraction solvents (e.g., chloroform/methanol/HCl)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the SphK reaction buffer, a fixed concentration of D-erythro-sphingosine, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final desired concentration.

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an acidic lipid extraction solvent mixture.

-

Vortex and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate sphingosine from sphingosine-1-phosphate.

-

Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.

-

Quantify the amount of radiolabeled sphingosine-1-phosphate formed using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value if applicable.

Conclusion

This compound is an indispensable tool in the field of chemical biology and drug discovery, enabling the synthesis of a vast array of tailored sphingolipid analogs. Its primary role is that of a protected synthetic precursor, and it is not considered to possess a direct, potent mechanism of action on its own. The presence of the bulky N-Boc group is predicted to significantly hinder its interaction with key enzymes of the sphingolipid metabolic pathway, such as ceramide synthases and sphingosine kinases, rendering it a poor substrate and at best a weak inhibitor. Researchers utilizing this compound in synthetic schemes should be aware of its intended purpose as a protected intermediate and should not expect it to elicit significant biological effects prior to the removal of the Boc protecting group. Future studies could definitively confirm its biological inertness through systematic in vitro and in cell-based assays, further solidifying its role as a valuable and specific tool for the advancement of sphingolipid research.

References

- 1. A mass spectrometry-based method for the assay of ceramide synthase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of sphingosine kinase 1 substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

N-Boc-erythro-Sphingosine: A Technical Guide to its Role in Elucidating Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-erythro-sphingosine, a chemically modified analog of the central sphingolipid metabolite sphingosine (B13886), serves as a critical tool for researchers investigating the intricate pathways of sphingolipid metabolism and signaling. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of the sphingosine backbone strategically obstructs key enzymatic reactions, effectively creating a metabolic roadblock. This allows for the precise dissection of specific enzymatic steps and the downstream consequences of their inhibition. This technical guide provides an in-depth exploration of the role of this compound in sphingolipid research, including its mechanism of action, relevant experimental protocols, and the interpretation of resulting data.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which is synthesized in the endoplasmic reticulum. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). N-acylation of sphinganine (B43673) by ceramide synthases (CerS) produces dihydroceramide, which is subsequently desaturated to form ceramide[1]. Ceramide sits (B43327) at the core of sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be catabolized to generate other bioactive molecules.

Key enzymatic conversions from the central metabolite, sphingosine, include its acylation by ceramide synthases to form ceramide, and its phosphorylation by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P)[2][3][4]. The balance between ceramide, sphingosine, and S1P—often termed the "sphingolipid rheostat"—is crucial for regulating a multitude of cellular processes, including proliferation, apoptosis, and inflammation[5].

The Role of this compound as a Metabolic Probe

This compound is the N-tert-butyloxycarbonyl protected form of D-erythro-sphingosine. The bulky Boc group attached to the C2 amino group of the sphingosine backbone sterically hinders the approach of enzymes that would typically modify this position.

Mechanism of Action: Creating a Metabolic Block

The primary utility of this compound in studying sphingolipid metabolism lies in its inability to be processed by key enzymes:

-

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide. The Boc protecting group on the amino functionality of this compound prevents its recognition and use as a substrate by CerS. This effectively blocks the "salvage pathway" of ceramide synthesis from sphingosine[6][7].

-

Sphingosine Kinases (SphK): While the primary site of action of the Boc group is the amine, its presence can also influence the overall conformation and recognition of the molecule by other enzymes. While not a direct inhibitor of the active site that binds ATP, the modified substrate is not readily phosphorylated by SphK1 and SphK2. This prevents the formation of N-Boc-sphingosine-1-phosphate, thereby halting the production of the potent signaling molecule S1P from the administered analog.

By introducing this compound into a biological system, researchers can effectively create a metabolic block, leading to an accumulation of the analog and a depletion of downstream metabolites that would normally be synthesized from sphingosine. This allows for the detailed study of the consequences of reduced ceramide and S1P levels derived from the salvage pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in research. Specific concentrations and incubation times should be optimized for the particular cell line and experimental question.

Cell Culture Treatment with this compound

Objective: To study the effects of blocking the conversion of sphingosine to ceramide and S1P in cultured cells.

Materials:

-

N-Boc-D-erythro-sphingosine

-

Ethanol (B145695) (for stock solution preparation)

-

Cell culture medium appropriate for the cell line of interest

-

Cultured mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

-

Phosphate-buffered saline (PBS)

-

Fatty acid-free bovine serum albumin (BSA) (optional, for complexing with the lipid)

Procedure:

-

Preparation of Stock Solution: a. Dissolve N-Boc-D-erythro-sphingosine in ethanol to create a concentrated stock solution (e.g., 10 mM). b. Store the stock solution at -20°C.

-

Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for the desired confluency at the time of treatment. b. Allow cells to adhere and grow for 24 hours.

-

Treatment: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentration in cell culture medium. Typical working concentrations can range from 1 µM to 25 µM, but should be determined empirically. b. To aid in solubility and delivery to cells, the diluted this compound can be complexed with fatty acid-free BSA. To do this, prepare a solution of the lipid in medium containing BSA and incubate for 15-30 minutes at 37°C before adding to the cells. c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

-

Cell Harvesting and Downstream Analysis: a. After the incubation period, wash the cells with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. The harvested cells can then be used for various downstream analyses, such as lipid extraction for mass spectrometry, protein extraction for Western blotting, or RNA extraction for gene expression analysis.

In Vitro Enzyme Assays

Objective: To determine if this compound acts as an inhibitor or is not a substrate of CerS.

Materials:

-

Cell or tissue homogenates containing CerS activity

-

N-Boc-D-erythro-sphingosine

-

D-erythro-sphingosine (as a positive control substrate)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Fluorescently labeled sphingoid base (e.g., NBD-sphinganine) for a fluorescent-based assay, or components for a mass spectrometry-based assay.

Procedure (Conceptual Outline):

-

Prepare reaction mixtures containing the assay buffer, cell/tissue homogenate, and the fatty acyl-CoA.

-

In separate reaction tubes, add:

-

D-erythro-sphingosine (positive control)

-

N-Boc-D-erythro-sphingosine

-

No sphingoid base (negative control)

-

-

Initiate the reaction by adding the sphingoid base substrates.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a chloroform/methanol mixture).

-

Extract the lipids.

-

Analyze the formation of the corresponding ceramide product by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS/MS)[8][9][10]. The lack of product formation in the presence of this compound would confirm it is not a substrate.

Objective: To assess the ability of this compound to be phosphorylated by SphK.

Materials:

-

Recombinant SphK1 or SphK2, or cell lysates containing SphK activity

-

N-Boc-D-erythro-sphingosine

-

D-erythro-sphingosine (as a positive control substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or unlabeled ATP for a luminescence-based or mass spectrometry-based assay

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.5 mM ATP)

Procedure (Radiometric Assay Outline):

-

Set up reaction tubes containing the assay buffer, SphK enzyme/lysate, and either D-erythro-sphingosine or N-Boc-D-erythro-sphingosine.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the lipids using a chloroform/methanol extraction.

-

Separate the lipids by TLC.

-

Visualize the radiolabeled sphingosine-1-phosphate product by autoradiography and quantify by scintillation counting[11][12]. The absence of a radiolabeled product in the this compound lane would indicate it is not a substrate.

Quantitative Analysis of Sphingolipids by LC-MS/MS

Objective: To quantify the changes in the sphingolipidome of cells treated with this compound.

Materials:

-

Cell pellets from control and treated cells

-

Internal standards for various sphingolipid species (e.g., C17-sphingosine, C17-ceramide)

-

Solvents for lipid extraction (e.g., chloroform, methanol, butanol)

-

LC-MS/MS system

Procedure Outline:

-

Lipid Extraction: a. Spike cell homogenates with a mixture of internal standards. b. Perform a biphasic lipid extraction, for instance, using a butanol-based method[13]. c. Evaporate the organic phase to dryness.

-

LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for injection. b. Separate the sphingolipid species using liquid chromatography, often with a C18 reversed-phase column or a HILIC column[13][14][15]. c. Detect and quantify the individual sphingolipid species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode[16].

Data Presentation and Interpretation

Quantitative Data Summary

The effects of this compound on sphingolipid metabolism can be quantified by measuring the levels of various sphingolipids in treated versus untreated cells. Below is a template for presenting such data.

| Sphingolipid Species | Control (pmol/mg protein) | This compound Treated (pmol/mg protein) | Fold Change |

| Sphingosine | |||

| Sphinganine | |||

| Sphingosine-1-Phosphate (S1P) | |||

| Ceramide (total) | |||

| C16:0-Ceramide | |||

| C18:0-Ceramide | |||

| C24:0-Ceramide | |||

| C24:1-Ceramide | |||

| Sphingomyelin (total) |

Expected Outcome: Treatment with this compound is expected to lead to a decrease in the levels of ceramide and S1P that are derived from the salvage pathway. The levels of sphingosine may increase if the exogenous analog competes with endogenous sphingosine for degradation pathways.

Downstream Signaling Effects

While this compound's primary effect is within the sphingolipid metabolic pathway, it can also have downstream effects on signaling pathways that are modulated by sphingosine itself or its metabolites. Sphingosine is a known inhibitor of Protein Kinase C (PKC) and calmodulin-dependent enzymes[17][18].

| Target | IC50 of Sphingosine | Expected Effect of this compound |

| Protein Kinase C (PKC) | ~1-10 µM (in vitro) | Similar inhibitory effects to sphingosine, depending on cellular uptake and steric hindrance at the binding site. |

| Calmodulin-dependent enzymes | Micromolar range | Potential inhibition, competitive with calmodulin. |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic block by this compound.

References

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. Regulation of the sphingosine kinase/sphingosine 1-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Sphingosine inhibits calmodulin-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of N-Boc-erythro-Sphingosine as a Selective Protein Kinase C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of key signaling enzymes implicated in a myriad of cellular processes, from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. Sphingolipids, particularly sphingosine (B13886), have been identified as endogenous regulators of PKC activity. This technical guide delves into the discovery and characterization of N-Boc-erythro-sphingosine, a synthetic derivative of sphingosine, as a selective inhibitor of Protein Kinase C. This document provides a comprehensive summary of its mechanism of action, comparative quantitative data of related compounds, detailed experimental protocols for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to Protein Kinase C and the Role of Sphingosine

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to cellular signal transduction.[1] Activated by second messengers such as diacylglycerol (DAG) and calcium ions, PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating diverse cellular functions.[2] Given their pivotal role, aberrant PKC signaling is frequently associated with pathological conditions.

Sphingosine, a primary structural component of sphingolipids, has been recognized as a potent endogenous inhibitor of PKC.[3] It is believed to exert its inhibitory effect by competing with DAG for binding to the regulatory domain of PKC.[1] This has spurred interest in developing sphingosine derivatives as pharmacological tools and potential therapeutic agents. This compound, a derivative where the amino group of the sphingosine backbone is protected by a tert-butyloxycarbonyl (Boc) group, has been identified as a selective PKC inhibitor.[4][5] The Boc protecting group makes the molecule more lipophilic and can be a useful tool for studying its cellular uptake and metabolism.

Mechanism of Action

The prevailing mechanism for PKC inhibition by sphingosine involves its interaction with the regulatory domain of the enzyme.[6] In its active state, PKC translocates to the cell membrane where it binds to phospholipids (B1166683) and is allosterically activated by DAG. Sphingosine, due to its structural similarity to DAG, is thought to compete for this binding site, thereby preventing the conformational changes required for PKC activation. It is postulated that this compound shares this competitive inhibitory mechanism.

Quantitative Data on Sphingosine Derivatives as PKC Inhibitors

| Compound | PKC Isoform(s) | IC50 | Assay Conditions |

| D-erythro-Sphingosine | Total PKC | ~10-20 µM | Mixed micellar assay |

| N,N-dimethylsphingosine | Total PKC | ~5-15 µM | Vesicle and mixed micellar assays |

| This compound | PKC | Data not publicly available |

Table 1: Comparative Inhibitory Concentrations of Sphingosine Derivatives against Protein Kinase C. Data is compiled from multiple sources for contextual comparison.[3]

Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay

This protocol describes a generalized, non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of this compound on PKC.

Materials:

-

Purified recombinant human PKC isoforms

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

96-well microtiter plates coated with the PKC substrate

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

PKC Activation Cocktail: Prepare a mixture of PKC enzyme, PS/DAG vesicles, and kinase reaction buffer.

-

Inhibitor Incubation: Add 10 µL of the various dilutions of this compound or vehicle control (DMSO) to the wells of the substrate-coated microtiter plate.

-

Kinase Reaction Initiation: Add 40 µL of the PKC activation cocktail to each well.

-

Phosphorylation: Add 50 µL of a solution containing ATP to each well to initiate the kinase reaction. Incubate the plate at 30°C for 30-60 minutes.

-

Washing: Aspirate the contents of the wells and wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Primary Antibody Incubation: Add 100 µL of the diluted phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.

-

Washing: Repeat the washing step.

-

Signal Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Downstream PKC Signaling

This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in a cellular context using Western blotting.

Materials:

-

Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against total MARCKS and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS and loading control signals.

-

Determine the dose-dependent effect of this compound on PMA-induced MARCKS phosphorylation.

-

Signaling Pathways and Experimental Workflows

Caption: Canonical PKC signaling pathway and point of inhibition.

Caption: Experimental workflow for characterizing a PKC inhibitor.

Synthesis Overview

This compound is a synthetically derived compound. The synthesis typically starts from a chiral precursor, such as L-serine, to establish the correct stereochemistry at the C-2 and C-3 positions. The long alkyl chain is commonly introduced via a Wittig reaction or Grignard addition. The tert-butyloxycarbonyl (Boc) protecting group is installed on the C-2 amino group, a standard procedure in peptide and amino alcohol synthesis, to increase its stability and modulate its physicochemical properties.

Conclusion and Future Directions

This compound has been identified as a selective inhibitor of Protein Kinase C, building upon the known inhibitory properties of its parent compound, sphingosine. While its precise potency and isoform selectivity remain to be fully characterized in the public domain, it represents a valuable tool for probing the intricate roles of PKC in cellular signaling.

Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of this compound against a panel of PKC isoforms to establish its potency and selectivity profile.

-

Cellular Efficacy: Investigating its effects on downstream PKC signaling and cellular phenotypes in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related derivatives to understand the contribution of the N-Boc group and other structural features to its inhibitory activity.

A deeper understanding of how this compound and similar compounds interact with and modulate PKC will be instrumental in the development of novel therapeutics targeting this important class of enzymes.

References

- 1. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

N-Boc-erythro-Sphingosine: A Strategic Precursor for High-Purity Ceramide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-tert-butyloxycarbonyl-erythro-sphingosine (N-Boc-erythro-sphingosine) as a key starting material for the chemical synthesis of ceramides (B1148491). The strategic use of the Boc protecting group allows for controlled N-acylation, leading to the production of specific ceramide species with high purity, which is crucial for research in signaling pathways and for the development of novel therapeutics.

Introduction: The Rationale for a Protected Precursor in Ceramide Synthesis

Ceramides are a class of lipid molecules composed of a sphingosine (B13886) backbone N-linked to a fatty acid. They are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The specific fatty acid chain length of the ceramide molecule dictates its biological function.[3] Consequently, the ability to synthesize specific ceramide species is of paramount importance for elucidating their precise roles in cellular signaling and for developing targeted therapies.

Direct N-acylation of erythro-sphingosine can be complicated by the presence of multiple reactive sites, potentially leading to side products and purification challenges. The use of this compound as a precursor circumvents these issues. The Boc group protects the amino functionality of the sphingosine, allowing for selective modification of other parts of the molecule if desired, and can be cleanly removed under acidic conditions to yield the free amine for subsequent acylation with a specific fatty acid. This two-step approach—deprotection followed by N-acylation—provides a robust and versatile method for the synthesis of a wide array of well-defined ceramide species.

Experimental Protocols

The synthesis of ceramides from this compound is a two-stage process: (1) the deprotection of the N-Boc group to yield erythro-sphingosine, and (2) the N-acylation of the liberated amine with a fatty acid of choice.

N-Boc Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a common and effective method.[4][5]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM by volume.[5]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-sphingosine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

N-Acylation of erythro-Sphingosine to Form Ceramide

The coupling of the deprotected erythro-sphingosine with a fatty acid is commonly achieved using a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A procedure adapted from a direct coupling method reports yields in the range of 60-75%.[6][7]

Materials:

-

erythro-Sphingosine (from the deprotection step)

-

Fatty acid of choice (e.g., palmitic acid, stearic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or a mixture of DCM, acetonitrile (B52724) (CH₃CN), and methanol (B129727) (CH₃OH)[6]

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

TLC plates and developing chamber

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297)/benzene (B151609) mixtures)[6]

Procedure:

-

Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in the chosen solvent system in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate container, dissolve EDC (1.5 equivalents) in the reaction solvent and add it dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ceramide product by silica gel column chromatography. The choice of eluent will depend on the specific ceramide synthesized; mixtures of ethyl acetate and benzene have been used effectively.[6]

Quantitative Data

The yield of ceramide synthesis can vary depending on the specific fatty acid used and the reaction conditions. For direct coupling of a long-chain base with a fatty acid using a mixed carbodiimide, yields have been reported to be in the range of 60-75%.[6][7] It is anticipated that a two-step synthesis starting from this compound would achieve comparable yields for the acylation step, with the deprotection step being nearly quantitative under appropriate conditions.

| Parameter | Value | Reference(s) |

| Deprotection Yield | Generally high (>95%) | [5] |

| Acylation Yield | 60-75% | [6][7] |

| Overall Estimated Yield | 57-75% | - |

Visualization of Workflows and Pathways

Experimental Workflow for Ceramide Synthesis

The overall process from the protected precursor to the final purified ceramide can be visualized as a straightforward workflow.

Caption: Experimental workflow for ceramide synthesis.

Major Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling, generated through three primary pathways.

Caption: Major ceramide generation pathways.

Conclusion

The use of this compound as a precursor for ceramide synthesis offers a reliable and versatile method for producing specific ceramide species with high purity. The straightforward two-step process of deprotection followed by N-acylation allows for precise control over the final product, which is essential for advancing our understanding of the diverse biological roles of ceramides and for the development of targeted therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize custom ceramides for their specific research needs.

References

- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a Versatile Building Block for the Preparation of 6-N-Derivatized α-Galactosyl Ceramides: Rapid Access to Biologically Active Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of N-Boc-erythro-sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of sphingolipids and their analogues. Sphingolipids are ubiquitous components of eukaryotic cell membranes and play pivotal roles in signal transduction and cellular regulation. The precise stereochemical control during the synthesis of this compound is paramount for obtaining biologically active molecules for research and therapeutic development. This guide details the key synthetic strategies, experimental protocols, and the biological context of sphingosine (B13886) signaling.

Stereoselective Synthesis of N-Boc-D-erythro-sphingosine

The most common and efficient strategies for the stereoselective synthesis of N-Boc-D-erythro-sphingosine originate from the chiral pool, primarily utilizing L-serine as the starting material. The key challenge lies in the diastereoselective construction of the C2-amino and C3-hydroxyl groups in the erythro configuration.

A widely adopted approach involves the use of N-Boc-L-serinal , also known as Garner's aldehyde , as a key chiral building block. The synthesis of Garner's aldehyde from L-serine involves N-protection with a Boc group, esterification, and subsequent reduction.[1] The aldehyde is then reacted with a suitable long-chain carbon nucleophile, such as an organometallic reagent, to introduce the aliphatic tail of sphingosine. This addition reaction generates a new stereocenter at C3.

The crucial step for establishing the desired erythro stereochemistry is the diastereoselective reduction of the resulting α-amino ketone intermediate . Chelation-control is a powerful strategy employed at this stage. The use of specific reducing agents, such as those containing a Lewis acidic metal, can form a five-membered chelate with the α-amino and ketone groups. This chelation restricts the conformational freedom of the molecule, forcing the hydride to attack from a specific face, leading to the preferential formation of the syn (erythro) 1,2-amino alcohol.[2] Reagents like zinc borohydride (B1222165) or Red-Al have been shown to be effective in achieving high diastereoselectivity in this reduction.[2]

Table 1: Comparison of Diastereoselective Reductions of N-Boc-3-ketosphingosine

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (erythro:threo) | Yield (%) | Reference |

| LiAl(O-t-Bu)3H | THF | -78 | >98:2 | 81 | [3] |

| Zn(BH4)2 | Et2O | -78 | 95:5 | ~85 | [4] |

| Red-Al | Toluene | -78 | 10:1 | 92 | [2] |

Experimental Protocol: Synthesis of N-Boc-D-erythro-sphingosine from L-serine

This protocol is a composite of methodologies described in the literature.[1][3][5]

Step 1: Synthesis of N-Boc-L-serine methyl ester

-

To a solution of L-serine in 1 N NaOH, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in dioxane at 0°C.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture and extract the N-Boc-L-serine with an organic solvent.

-

To a solution of N-Boc-L-serine in DMF, add potassium carbonate followed by methyl iodide at 0°C.

-

Stir the reaction at room temperature until completion.

-